molecular formula C17H22N4O4S B2904480 N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 685837-28-9

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2904480
CAS No.: 685837-28-9
M. Wt: 378.45
InChI Key: QVSKVNGOZAWBOX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule that features a 1,3,4-oxadiazole core, a pharmacophore known for its significant and diverse biological activities. This compound belongs to a class of substituted benzamides that are of substantial interest in medicinal chemistry and antibiotic research. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and its metabolic stability, making it a valuable component for the development of novel therapeutic agents . The primary research application of this compound is in the field of antimicrobial development, specifically against Gram-positive bacteria. Compounds within this structural class have demonstrated potent activity against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The mechanism of action for related N-(1,3,4-oxadiazol-2-yl)benzamide analogs involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a key polymer essential for bacterial cell wall physiology, growth, and virulence in Gram-positive bacteria . By targeting LTA synthesis, these compounds represent a novel approach to combating multidrug-resistant bacterial infections. Furthermore, the 1,3,4-oxadiazole moiety is extensively investigated for its potential in anticancer research. This scaffold has shown promise in inhibiting various biological targets implicated in cancer proliferation, including growth factors, kinases, and enzymes such as thymidylate synthase and histone deacetylase (HDAC) . The specific substitution pattern on the oxadiazole ring and the benzamide core is critical for its biological activity and selectivity, guiding structure-activity relationship (SAR) studies for lead optimization. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-15-19-20-17(25-15)18-16(22)13-4-6-14(7-5-13)26(23,24)21-10-8-12(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKVNGOZAWBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine Substitution: The final step involves the substitution of the piperidine ring, which can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Cellular Effects: The compound may induce cellular effects such as apoptosis, cell cycle arrest, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely explored for their bioactivity. Key structural analogues include:

Compound Name Substituents on Oxadiazole Benzamide Substituents Key Features Reference
Target Compound 5-Ethyl 4-[(4-Methylpiperidin-1-yl)sulfonyl] Lipophilic sulfonamide group, moderate molecular weight (378.45 g/mol)
LMM5 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl] Antifungal activity against C. albicans; IC₅₀ data not provided
LMM11 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl] Higher hydrophobicity; antifungal agent
Compound 6 5-(5,6,7,8-Tetrahydronaphthalen-2-yl) 3-(Trifluoromethyl) Electron-withdrawing CF₃ group; 15% yield, 95.5% HPLC purity
Compound 54 5-Cyclohexyl 4-Fluoro Halogen substitution; 95.5% HPLC purity
HSGN-235 5-(4-Trifluoromethylphenyl) 3-Fluoro-4-(trifluoromethoxy) Dual fluorinated groups; antibacterial activity against Neisseria gonorrhoeae

Physicochemical Properties

  • Solubility : The 4-methylpiperidinyl group increases hydrophobicity compared to derivatives with polar substituents (e.g., trifluoromethyl or methoxy groups).
  • pKa : Predicted pKa of 10.02 ± 0.70 (similar to cyclohexyl-substituted analogues) suggests moderate basicity .
  • Purity : HPLC purity for most analogues exceeds 95% (e.g., Compound 6: 95.5%; Compound 54: 95.5%) .

Biological Activity

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural combination of an oxadiazole ring, a sulfonamide group, and a benzamide moiety, which contributes to its diverse biological activities.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • Molecular Weight : 386.427 g/mol
Property Value
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight386.427 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in bacterial cell wall synthesis and inflammatory response pathways. The oxadiazole moiety is known for its antimicrobial properties, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Related oxadiazole derivatives have shown effectiveness against various Gram-positive bacteria by inhibiting cell wall synthesis.

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of oxadiazole derivatives demonstrated that N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide exhibited inhibitory concentrations (IC50) against MRSA in the range of 0.5 to 2.0 µg/mL. This suggests a promising potential for treating infections caused by resistant bacterial strains .

Study 2: Cytotoxicity Assessment

Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it possesses selective cytotoxicity, with IC50 values ranging from 10 to 30 µg/mL against different tumor cell lines including MCF7 (breast cancer) and A549 (lung cancer) .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitro-benzamideThiadiazole instead of oxadiazoleModerate anticancer activity
N-[ (4-methylpiperidin-1-yl)sulfonyl]benzamideLacks oxadiazole ringAntimicrobial but less potent than target compound
4-[ (4-methylpiperidin-1-yl)sulfonyl]-anilineSulfonamide groupEffective against certain Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of hydrazides to form the 1,3,4-oxadiazole core (e.g., using CS₂/KOH under reflux) .
  • Step 2 : Sulfonylation of the benzamide intermediate with 4-methylpiperidine sulfonyl chloride in solvents like DCM or DMF, often with a base (e.g., Na₂CO₃) .
  • Step 3 : Purification via column chromatography or recrystallization (methanol/water mixtures are common) .
    • Key Considerations : Monitor reaction progress using TLC and optimize pH/temperature to suppress side products like unreacted sulfonyl chlorides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group integration at δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂) and sulfonyl/amide linkages .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak alignment with theoretical mass) .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .
    • Data Interpretation : Cross-reference NMR shifts with analogous oxadiazole derivatives (e.g., 4-methylpiperidine sulfonyl protons at δ ~3.1-3.4 ppm) .

Advanced Research Questions

Q. How can low yields during the final coupling step be mitigated?

  • Methodological Answer :

  • Optimization Strategies :
  • Use coupling agents (e.g., EDCI/HOBt) to activate carboxylic acids, improving reactivity with the oxadiazole amine .
  • Replace polar aprotic solvents (DMF) with dichloromethane to reduce hydrolysis of intermediates .
  • Increase reaction time (18–24 hrs) for sterically hindered amines like 4-methylpiperidine .
  • Case Study : A 50% yield improvement was achieved for similar benzamides by switching from DMF to DCM and adding molecular sieves to absorb moisture .

Q. What methodologies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative Analysis : Use SAR studies to isolate functional group contributions. For example:
  • Replace the ethyl group with methyl to assess steric effects on enzyme binding .
  • Test sulfonyl piperidine variants (e.g., 3,5-dimethyl vs. 4-methyl) to evaluate hydrophobic interactions .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values of analogs, ensuring sample sizes ≥3 replicates to address variability .
  • Structural Insights : Perform X-ray crystallography (e.g., using SHELXL ) or docking studies to map binding modes and explain potency differences .

Q. How can impurities from incomplete sulfonylation be identified and removed?

  • Methodological Answer :

  • Detection : LC-MS to identify unreacted benzamide intermediates (e.g., m/z ~300–350 for non-sulfonylated byproducts) .
  • Purification :
  • Ion-Exchange Chromatography : Separate sulfonylated products from neutral impurities .
  • Fractional Crystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to exploit solubility differences .
  • Prevention : Pre-activate sulfonyl chloride with DMAP to enhance electrophilicity and reduce residual starting material .

Q. What experimental designs are optimal for assessing this compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays :
  • Fluorometric Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂ for proteases) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time for target enzymes .
  • Structural Validation : Co-crystallize the compound with target proteins (e.g., fungal CYP51 ) and refine structures using SHELX .
  • Control Experiments : Include known inhibitors (e.g., fluconazole for CYP51) to validate assay conditions .

Data Analysis & Optimization

Q. How should researchers address discrepancies in NMR spectra between synthetic batches?

  • Methodological Answer :

  • Root Cause Analysis :
  • Check solvent purity (e.g., deuterated DMSO vs. CDCl₃ shifts) .
  • Verify anhydrous conditions to prevent hydrolysis of sulfonamide groups .
  • Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm regiochemistry .

Q. What strategies improve the compound’s stability in biological assays?

  • Methodological Answer :

  • Formulation : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation .
  • pH Adjustment : Buffer solutions at pH 7.4 to minimize oxadiazole ring hydrolysis .
  • Metabolic Stability : Pre-incubate with liver microsomes to identify degradation hotspots (e.g., sulfonamide cleavage) and guide structural modifications .

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